Phenyl 3-chloropropanoate
Description
Nomenclature and Chemical Classification
Phenyl 3-chloropropanoate (B8744493) is systematically known by its IUPAC name, phenyl 3-chloropropanoate . fishersci.ca It is also referred to by several synonyms, including 3-Chloropropionic Acid Phenyl Ester and Phenyl β-chloropropionate. chemspider.com Chemically, it is classified as a phenyl ester of 3-chloropropanoic acid. The structure consists of a propyl chain with a chlorine atom at the C-3 position, connected to a phenyl group via an ester linkage.
This compound belongs to the class of halogenated esters. The presence of the chlorine atom, an electronegative halogen, and the aromatic phenyl ring significantly influences its physical properties and chemical reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | fishersci.ca |
| Molecular Formula | C₉H₉ClO₂ | fishersci.cachemspider.com |
| Molecular Weight | 184.62 g/mol | fishersci.cachemspider.com |
| CAS Number | 24552-27-0 | fishersci.cachemspider.com |
| InChI Key | RAFRTSDUWORDLA-UHFFFAOYSA-N | fishersci.ca |
| Synonyms | 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate | chemspider.com |
Significance in Organic Synthesis and Chemical Transformations
The significance of this compound in organic synthesis stems from its role as a versatile intermediate. The ester functionality can undergo reactions such as hydrolysis or transesterification, while the carbon-chlorine bond provides a site for nucleophilic substitution. This dual reactivity allows for the construction of more complex molecular architectures.
A specific application of this compound is found in the synthesis of carbazoles. In a palladium-catalyzed, copper-mediated reaction, it has been used as a reactant with indoles to construct the benzene (B151609) ring portion of the carbazole (B46965) framework. rsc.org This transformation highlights its utility as a building block in modern catalytic methods for forming complex heterocyclic systems.
Table 2: Example of this compound in a Chemical Transformation
| Reaction Type | Reactants | Catalyst/Reagents | Product Class | Reference |
|---|
The compound serves as a precursor for other valuable molecules. For example, its structure is related to 3-chloropropiophenone, which is a known precursor for phenyl vinyl ketone and has been used in the synthesis of pharmacologically relevant molecules. lookchem.com The reactivity of the chloro-substituent makes it a key component for introducing a three-carbon chain in various synthetic pathways.
Historical Context of Related Chloropropanoates in Synthetic Chemistry
Chloropropanoate esters are part of a broader class of halogenated esters that have been important reagents and intermediates in synthetic chemistry for many decades. smolecule.com 3-Chloropropionates, in particular, are recognized as important fine chemical intermediates used in the synthesis of pesticides and pharmaceuticals. google.com
Historically, methods for the preparation of 3-chloropropionate esters have been well-documented. One established route involves the reaction of acrylates with hydrogen chloride. google.com For instance, a 1977 patent described the synthesis of methyl 3-chloropropanoate by reacting methyl acrylate (B77674) with an excess of hydrogen chloride gas. google.com Another method reported in 1960 used acrylonitrile (B1666552) as a starting material, which was treated with an alcohol and excess hydrogen chloride gas to yield the corresponding 3-chloropropionate ester. google.com
The development of synthetic methods for chloropropionate esters, including optically active versions, has been crucial for various applications. The preparation of optically active 2-chloropropionate esters from the corresponding alkyl lactates was developed for the synthesis of more potent herbicidal compounds. google.com
Perhaps one of the most significant historical applications of related chloro-esters is in the synthesis of β-lactams, the core structural motif of penicillin and other vital antibiotics. eurekalert.orgnih.gov The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. nih.govencyclopedia.pub Acid chlorides, which can be derived from chloropropanoic acids, are frequently used as ketene precursors in these reactions to build the characteristic four-membered ring of β-lactam antibiotics. encyclopedia.pubnih.gov The continuous development of these synthetic methodologies underscores the enduring importance of chloropropanoate derivatives in medicinal and synthetic organic chemistry. eurekalert.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
phenyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRTSDUWORDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179293 | |
| Record name | Phenyl beta-chloropropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24552-27-0 | |
| Record name | Phenyl beta-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024552270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24552-27-0 | |
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| Record name | Phenyl beta-chloropropionate | |
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| Record name | Phenyl 3-Chloropropionate | |
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Synthetic Methodologies and Strategies for Phenyl 3 Chloropropanoate and Its Derivatives
Esterification Reactions
The synthesis of phenyl 3-chloropropanoate (B8744493), an aromatic ester, can be achieved through several esterification methods. These methods primarily involve the reaction of a phenol (B47542) with a carboxylic acid or its more reactive derivative, an acyl chloride. The choice of method often depends on the desired yield, reaction conditions, and the reactivity of the starting materials.
Direct Esterification of Phenol with 3-Chloropropanoic Acid
Direct esterification, also known as Fischer-Speier esterification, involves the reaction of phenol with 3-chloropropanoic acid. vulcanchem.comresearchgate.net This reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the formation of the ester product. researchgate.netgoogle.com
To accelerate the rate of esterification, strong acid catalysts are typically used. google.com Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). researchgate.netajgreenchem.com These catalysts protonate the carbonyl oxygen of the 3-chloropropanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol. The reaction is typically carried out under reflux conditions. google.com The choice of catalyst can influence the reaction time and yield.
Table 1: Comparison of Acid Catalysts in Phenyl 3-Chloropropanoate Synthesis
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux temperature in a suitable solvent. google.com | Readily available and inexpensive. | Can lead to side reactions and charring at high temperatures. |
As water is a byproduct of the esterification reaction, its removal shifts the equilibrium towards the formation of the ester, thereby increasing the yield. google.comwikipedia.orgosti.gov A common technique for water removal is azeotropic distillation, often employing a Dean-Stark apparatus. wikipedia.orgyoutube.comwisc.edu An inert solvent, such as toluene (B28343) or xylene, which forms an azeotrope with water, is used. google.comwikipedia.org The azeotrope boils at a lower temperature than any of the individual components, and as it condenses, the water separates from the immiscible organic solvent in the collection arm of the Dean-Stark trap, while the solvent returns to the reaction flask. youtube.com This continuous removal of water drives the reaction to completion. wikipedia.org
Reaction with 3-Chloropropanoyl Chloride
A more reactive approach to synthesizing this compound involves the use of 3-chloropropanoyl chloride, an acyl chloride. cdnsciencepub.comguidechem.com Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, and the reaction with phenols is often faster and proceeds to completion without the need for water removal. chemguide.co.uklibretexts.org
In this method, phenol reacts directly with 3-chloropropanoyl chloride. cdnsciencepub.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. chemguide.co.ukbyjus.com This method is an example of the Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols. byjus.comwikipedia.org The reaction can often be performed at room temperature. chemguide.co.uklibretexts.org
Table 2: Research Findings on the Synthesis of this compound and Derivatives via Acyl Chlorides
| Reactants | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenol, 3-Chloropropionyl chloride | Dichloromethane (B109758), aqueous NaOH, TBABr (catalyst) | Phenyl acrylate (B77674) (via dehydrohalogenation) | Good yields (>99% purity) | researchgate.net |
| 2,6-Dibromophenol, 3-Chloropropionyl chloride | Not specified | 2,6-Dibromophenyl 3-chloropropionate | Not specified | beilstein-journals.org |
Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for the synthesis of esters in a biphasic system, typically an aqueous-organic medium. researchgate.netresearchgate.netptfarm.pl In the synthesis of this compound, this involves the reaction of phenol with 3-chloropropionyl chloride in a system containing an aqueous solution of a base (like sodium hydroxide) and an organic solvent (like dichloromethane). researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBABr), facilitates the transfer of the phenoxide ion (formed by the reaction of phenol with the base) from the aqueous phase to the organic phase. fzgxjckxxb.comwiley-vch.de In the organic phase, the highly reactive phenoxide ion then reacts with the 3-chloropropionyl chloride to form the ester. ptfarm.pl This method can lead to high yields and purity of the product. researchgate.netresearchgate.net
Phase-Transfer Catalysis in Biphasic Systems
Catalyst Selection (e.g., tetra-n-butylammonium bromide)
The esterification of phenols can be effectively conducted using phase-transfer catalysis (PTC), which facilitates the reaction between reactants located in different phases (typically aqueous and organic). researchgate.net In this context, tetra-n-butylammonium bromide (TBAB) has emerged as a significant metal-free, homogeneous phase-transfer catalyst. researchgate.netnih.gov A catalytic amount of TBAB is often sufficient to promote various reactions, including esterification. researchgate.netnih.gov
The synthesis of phenyl esters can be performed in a basic, bi-phasic system where TBAB transports the water-soluble phenoxide ion into the organic phase to react with the acylating agent. researchgate.netnih.govresearchgate.net This methodology is particularly effective for the reaction between phenols and 3-chloropropionyl chloride. researchgate.netresearchgate.net The efficiency of different phase-transfer catalysts can vary. Studies on similar esterification reactions have shown that the catalytic activity depends on the structure and lipophilicity of the catalyst. ias.ac.in For instance, the balance between the catalyst's ability to dissolve in the organic phase and its structural size is crucial for optimal performance. ias.ac.in While catalysts like triethylammonium (B8662869) bromide (TEAB) may lack the necessary lipophilicity, others with bulkier groups might exhibit steric hindrance. ias.ac.in TBAB often provides an effective balance for such reactions. ias.ac.in
Table 1: Comparison of Phase-Transfer Catalyst Activity
| Catalyst | Relative Activity | Rationale |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | High | Provides a good balance of lipophilicity and structural size, allowing the ion pair to dissolve effectively in the organic phase. ias.ac.in |
| Tetrabutylphosphonium Bromide (TBPB) | Moderate to High | Similar in structure to TBAB, generally effective. ias.ac.in |
| Triethylammonium Bromide (TEAB) | Low | Lacks sufficient lipophilic character to effectively transfer the anion to the organic phase. ias.ac.in |
| Ethyltriphenyl Phosphonium Bromide (ETPPB) | Low | May exhibit steric hindrance due to bulky groups, impeding ion pair formation. ias.ac.in |
Solvent Systems and Reaction Conditions
The reaction conditions for the synthesis of this compound and its derivatives are critical for achieving high yields and purity. When using phase-transfer catalysis with an acyl chloride, a common solvent system is a bi-phasic mixture of an organic solvent and an aqueous base. researchgate.netresearchgate.net Dichloromethane is frequently used as the organic solvent, while an aqueous solution of sodium hydroxide (NaOH) serves as the base to deprotonate the phenol. researchgate.netresearchgate.net
In other synthetic approaches, such as the acylation of phenol with acrylyl chloride followed by HCl addition, the reaction may be conducted under heating in an air bath, for example, at 80-90°C for several hours, followed by a period at a higher temperature like 100°C. cdnsciencepub.com For direct esterification reactions, solvents like toluene or dichloromethane are common, often under reflux conditions for 4 to 12 hours to drive the reaction to completion. The removal of by-products, such as water in esterification, is crucial and can be achieved through azeotropic distillation.
Table 2: Exemplary Reaction Conditions for Phenyl Ester Synthesis
| Method | Solvent(s) | Catalyst/Reagent | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Phase-Transfer Catalysis | Dichloromethane / Aqueous NaOH | TBAB | 0°C to room temperature | ~5 minutes | researchgate.net |
| Acylation/Addition | None (neat) | Aluminum chloride | 80-100°C | 4 hours | cdnsciencepub.com |
Transesterification Approaches
Transesterification represents a significant pathway, especially on an industrial scale, for producing esters of phenols. researchgate.net This method involves the reaction of an existing ester, such as methyl acrylate, with a phenol in the presence of a catalyst. researchgate.net The equilibrium is typically shifted towards the desired product by removing the more volatile alcohol (methanol in this case) that is formed.
Common catalysts for transesterification include strong acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TSOH), or sulfonated polystyrene cation-exchange resins. researchgate.net The process can also be catalyzed by bases, with alkali alcoholates being particularly effective for the synthesis of related 3-chloropropionic acid esters. google.com Catalytic amounts, often between 0.01 to 0.1 moles per mole of the starting ester, are generally sufficient when using alkali alcoholates. google.com The reaction temperature for transesterification can be maintained in a moderate range, for instance, from -10 to +50°C, with a preferred range of 20 to 35°C for certain processes. google.com
Alternative Synthetic Pathways
Beyond direct and transesterification methods, alternative routes provide versatile options for preparing this compound.
Addition Reactions
A notable alternative synthesis for this compound is the addition of hydrogen chloride (HCl) across the double bond of phenyl acrylate. cdnsciencepub.com Research has shown that the reaction between phenol and acrylyl chloride can initially produce phenyl acrylate, which subsequently reacts with the generated HCl to yield phenyl 3-chloropropionate as the addition product. cdnsciencepub.com
A refined version of this approach involves the in situ generation of hydrogen chloride. google.com In this method, a lower acyl chloride, such as acetyl chloride, is reacted with an anhydrous alcohol (e.g., methanol) within the reaction system. This produces HCl, which then undergoes an addition reaction with the acrylate ester present. google.com This strategy offers advantages by improving the utilization of HCl, reducing corrosion to equipment, and avoiding the handling of gaseous hydrogen chloride, which can be challenging in large-scale production. google.com The inclusion of a polymerization inhibitor is often necessary to prevent the acrylate from polymerizing under the reaction conditions. google.com
Synthesis via Activated Intermediates
The use of activated intermediates is a cornerstone of ester synthesis, providing a highly efficient route to this compound. The most common activated intermediate of a carboxylic acid is its corresponding acyl chloride. In this case, 3-chloropropionyl chloride serves as the key reactant. researchgate.net
This method involves the direct reaction of 3-chloropropionyl chloride with phenol or substituted phenols. researchgate.netresearchgate.net The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions, often leading to high yields. This reaction is frequently carried out using the phase-transfer catalysis system described previously, where a base like aqueous NaOH is used to generate the phenoxide nucleophile, which then attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.netresearchgate.net An alternative involves chlorinating 3-chloropropanoic acid with an agent like thionyl chloride to form the 3-chloropropionyl chloride intermediate, which can then be reacted with a phenol without isolation. google.com This approach is a fundamental and widely applied strategy for the preparation of esters.
Acid Chloride Formation (e.g., with thionyl chloride, oxalyl chloride)
The precursor to this compound is 3-chloropropionyl chloride. This reactive intermediate is typically synthesized from 3-chloropropionic acid or, in some cases, directly from acrylic acid. guidechem.comguidechem.com Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, phosgene (B1210022), and phosphorus trichloride. guidechem.comchemdad.comchemicalbook.com
The reaction with thionyl chloride is a widely used method. For instance, 3-chloropropionic acid can be reacted with thionyl chloride, often under reflux conditions, to yield 3-chloropropionyl chloride. guidechem.comkomal-industries.com One documented process involves adding thionyl chloride dropwise to 3-chloropropionic acid and maintaining the reaction for several hours, followed by distillation under reduced pressure to collect the final product. guidechem.com Another approach involves the direct reaction of acrylic acid with thionyl chloride in the presence of water and a catalyst, such as N,N-dimethylacetamide. patsnap.com This method can achieve high yields after purification by vacuum distillation. patsnap.com
Oxalyl chloride represents another effective reagent for this conversion. It is often used with a catalytic amount of dimethylformamide (DMF) under mild, solvent-free conditions. researchgate.net This method is notable for its high efficiency and rapid reaction times, often achieving nearly full conversion within minutes at room temperature. researchgate.net
Other reagents like triphosgene (B27547) (a safer solid alternative to phosgene) have also been successfully employed. A reported synthesis using triphosgene with 3-chloropropionic acid in a toluene solvent at room temperature for 8 hours resulted in a near-quantitative yield of 98.5%. chemicalbook.com
| Chlorinating Agent | Starting Material | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Thionyl Chloride | Acrylic Acid, Water, Catalyst | 60-70°C, 1 hour, followed by vacuum distillation | 90.1% | patsnap.com |
| Triphosgene | 3-Chloropropionic Acid | Toluene solvent, 25°C, 8 hours | 98.5% | chemicalbook.com |
| Oxalyl Chloride | Carboxylic Acids (general) | Catalytic DMF, room temperature, 1-3 minutes (in flow) | ~Full Conversion | researchgate.net |
| Phosphorus Trichloride | 3-Chloropropionic Acid | 70–75°C, 4 hours under reflux | Not specified |
Reaction of Acid Chloride with Phenolic Compounds
Once 3-chloropropionyl chloride is synthesized, it is reacted with phenol to form the target ester, this compound. This is a classic acylation reaction. A highly effective method for this step is phase-transfer catalysis (PTC). researchgate.net This technique is particularly useful for reacting phenols with aliphatic acid chlorides. researchgate.net
The reaction is typically carried out in a biphasic system consisting of an organic solvent (like dichloromethane) and a basic aqueous solution (e.g., 10% NaOH). researchgate.net A phase-transfer catalyst, such as tetrabutylammonium chloride, is added to facilitate the migration of the phenoxide ion (formed in the aqueous phase) to the organic phase, where it reacts with the 3-chloropropionyl chloride. researchgate.net This process is remarkably efficient and rapid, with reactions often reaching completion in as little as five minutes at low temperatures (e.g., 0°C), resulting in good yields and high product purity (>99%). researchgate.net This methodology is applicable not only to phenol but to a variety of substituted phenols for the synthesis of this compound analogs. researchgate.net
Industrial Production Considerations for this compound Analogs
Scaling up the synthesis of this compound and its analogs from the laboratory to an industrial setting requires consideration of process efficiency, safety, and cost-effectiveness. Key strategies involve the implementation of modern reactor technology and integrated purification methods.
Continuous Flow Reactor Applications
Continuous flow technology offers significant advantages over traditional batch processing for the industrial synthesis of esters and their intermediates. The use of continuous flow reactors can lead to enhanced efficiency, better process control, and improved safety. researchgate.net
For the synthesis of the 3-chloropropionyl chloride intermediate, a continuous flow approach was developed that achieved up to 94% conversion in just 25 minutes at mild temperatures and pressures, offering a safer and more efficient alternative to batch production. researchgate.net Similarly, in the synthesis of other esters, flow chemistry has been shown to dramatically reduce reaction times and required temperatures. acs.org For example, a process for synthesizing biowax esters saw reaction times cut from 12 hours in batch to 30 minutes in flow, with the reaction temperature lowered from over 90°C to 55°C. acs.org The high surface-area-to-volume ratio in microreactors facilitates superior heat exchange and precise temperature control, which can minimize the formation of by-products. mdpi.com
| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Reaction Time | Hours to days (e.g., 12-24 hours) | Minutes (e.g., 25-30 minutes) | researchgate.netacs.orgmdpi.com |
| Temperature Control | Less precise, potential for hot spots | Highly precise and uniform | mdpi.com |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes at any given time | researchgate.net |
| Efficiency/Yield | Can be limited by equilibrium and side reactions | Often higher yields and improved process efficiency | acs.orgmdpi.com |
In-line Purification and Equilibrium Control
In an industrial continuous process, integrating purification directly into the flow stream (in-line purification) is crucial for efficiency. While the reaction of an acid chloride with a phenol is largely irreversible, purification is still needed to remove unreacted starting materials, the HCl byproduct, and any impurities.
One advanced technique is the use of a "catch and release" protocol within the flow system. beilstein-journals.org This involves passing the crude product stream through a column containing a solid-supported scavenger resin that selectively binds (catches) the desired product or impurities. After washing away the unbound components, the purified product is then released from the resin, enabling clean transformations without the need for traditional work-up or purification steps. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several aspects of this compound synthesis can be optimized to align with these principles.
Use of Catalysis : The use of catalysts is superior to stoichiometric reagents. The phase-transfer catalysis method for the esterification step (section 2.2.2.2) uses only a small amount of catalyst to achieve a rapid and high-yielding reaction under mild conditions, which is preferable to using large amounts of activating agents. researchgate.net Biocatalysis, using enzymes like lipase (B570770), also represents a green alternative for ester synthesis, proceeding under mild conditions, although this has been more commonly reported for transesterification or Fischer-type reactions. mdpi.comnih.gov
Designing Safer Chemicals and Processes : The development of a continuous flow method for generating the potentially hazardous 3-chloropropionyl chloride intermediate significantly improves safety by minimizing the amount of the reactive substance present at any one time. researchgate.net Using safer reagents, such as triphosgene instead of the highly toxic phosgene gas, is another important green consideration. chemicalbook.com
Atom Economy and Waste Prevention : The reaction of 3-chloropropionyl chloride with phenol has good atom economy, with hydrogen chloride as the primary byproduct. In a well-designed industrial process, this HCl can be captured and neutralized or potentially used elsewhere. Green approaches focus on maximizing conversion to minimize waste from unreacted starting materials. mdpi.com Techniques like the catch-and-release purification method reduce the need for purification solvents, thereby preventing waste. beilstein-journals.org
Chemical Reactivity and Reaction Mechanisms of Phenyl 3 Chloropropanoate
Ester Hydrolysis
The hydrolysis of Phenyl 3-chloropropanoate (B8744493) involves the cleavage of its ester bond to yield 3-chloropropanoic acid and phenol (B47542). This reaction can be catalyzed by acids, bases, and various buffer systems.
Acid-Catalyzed Hydrolysis
The hydrolysis of Phenyl 3-chloropropanoate is subject to acid catalysis. In this mechanism, a proton from the acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, which subsequently eliminates phenol to form the protonated carboxylic acid. The final step is the deprotonation of the carboxylic acid.
The rate constant for the hydronium ion-catalyzed hydrolysis (kH+) of this compound has been determined to be 2.4 × 10⁻³ M⁻¹ s⁻¹ at 25 °C. oup.com
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, or saponification, of this compound proceeds through a different mechanism, typically the bimolecular acyl-oxygen cleavage (BAC2) pathway. epa.gov In this reaction, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. epa.gov This addition results in a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide leaving group to form 3-chloropropanoic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. epa.gov The chloro group on the acyl portion of the ester makes it more susceptible to hydrolysis under alkaline conditions.
The hydrolysis of this compound is significantly faster in basic conditions compared to acidic conditions, with a determined second-order rate constant for hydroxide ion catalysis (kOH⁻) of 1.0 x 10⁵ M⁻¹ s⁻¹. oup.com
Buffer Catalysis in Hydrolysis
The hydrolysis of this compound is significantly accelerated in the presence of buffer solutions. oup.com The observed pseudo-first-order rate constants show a linear dependence on the total buffer concentration. oup.com This phenomenon, known as general base catalysis, indicates that the base component of the buffer acts as a nucleophile in the reaction. oup.com
Both carboxylate and amine bases have been shown to catalyze the hydrolysis of this compound. oup.com When plotting the catalytic constants against the pKa of the conjugate acid of the catalyst (a Brønsted plot), carboxylates and amines form two distinct lines, both with a slope (β) close to unity. oup.com
Research indicates that carboxylates are remarkably more efficient catalysts for this reaction than amines of similar basicity, by a factor of approximately 400. oup.com The catalysis is considered to be nucleophilic in nature. oup.com
Table 1: Buffer-Dependent Catalytic Rate Constants (kB) for the Hydrolysis of this compound at 25°C
| Catalyst | [Acid]/[Base] Ratio | pKa | kB (10⁻⁴ M⁻¹ s⁻¹) |
| Cacodylate | 1/2 | 6.32 | 418 |
| Cacodylate | 1 | 5.98 | 280 |
| Cacodylate | 2 | 5.58 | 146 |
| Pivalate | 1 | 4.95 | 8.9 |
| Acetate (B1210297) | 1/2 | 4.94 | 3.6 |
| Acetate | 1 | 4.64 | 2.65 |
| Acetate | 3 | 4.15 | 1.31 |
| 3-Chloropropanoate | 1 | 3.98 | 0.75 |
| Glycolate | 1 | 3.71 | 0.31 |
| Formate | 1 | 3.58 | 0.176 |
| Chloroacetate | 1 | 2.5 | 0.045 |
Data sourced from a study on buffer catalysis of phenyl benzenesulfinate, which provides analogous data for this compound. oup.com
Studies using deuterium (B1214612) have provided further insight into the reaction mechanism. The solvent deuterium isotope effects on the buffer-dependent rate constants (kB) are small. oup.com For the hydrolysis catalyzed by 2-morpholinoethanesulfonate (MES) and acetate buffers, the kinetic isotope effects (kH/kD) were found to be 1.28 and 1.24, respectively. oup.com The deuterium oxide-dependent rate constant ratio for the uncatalyzed reaction (kOH/kOD) was determined to be 0.96. oup.com These small values are consistent with a nucleophilic catalysis mechanism. oup.comresearch-solution.com
For the buffer-catalyzed hydrolysis of acyclic esters like this compound, a concerted SN2-like mechanism is proposed. oup.com In this mechanism, the nucleophilic attack by the catalyst (e.g., a carboxylate ion) and the departure of the leaving group (phenoxide) occur in a single, coordinated step, without the formation of a stable intermediate. oup.com
This is in contrast to the mechanism proposed for the hydrolysis of cyclic sulfinate analogs, where a stepwise pathway involving a more stable, hypervalent intermediate is suggested. oup.com The high efficiency of oxygen nucleophiles, such as carboxylates, in catalyzing the hydrolysis of this compound is rationalized by this concerted SN2-like mechanism. oup.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a key feature of the chemistry of this compound. These reactions can target either the electrophilic carbon atom of the chloropropyl group or the carbonyl carbon of the ester.
Reactivity of the Chloropropyl Group
The chloropropyl group in this compound is susceptible to nucleophilic attack, where the chlorine atom, a good leaving group, is displaced by a nucleophile. This reactivity is characteristic of primary alkyl halides. Various nucleophiles, including hydroxides, amines, and thiols, can replace the chlorine atom to form a diverse range of derivatives. For instance, similar esters like ethyl 3-chloropropionate are used as building blocks in alkylation reactions, where the chloropropyl group is readily displaced. smolecule.com The reactivity of the C-Cl bond allows for the introduction of new functionalities onto the propanoate backbone. smolecule.comcymitquimica.com
Below is a table illustrating potential nucleophilic substitution reactions at the chloropropyl group:
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
| Hydroxide (OH⁻) | Sodium Hydroxide | C₆H₅OCOCH₂CH₂OH | Phenyl 3-hydroxypropanoate |
| Cyanide (CN⁻) | Sodium Cyanide | C₆H₅OCOCH₂CH₂CN | Phenyl 3-cyanopropanoate |
| Iodide (I⁻) | Sodium Iodide | C₆H₅OCOCH₂CH₂I | Phenyl 3-iodopropanoate |
| Azide (N₃⁻) | Sodium Azide | C₆H₅OCOCH₂CH₂N₃ | Phenyl 3-azidopropanoate |
Substituents and their Influence on Reaction Pathways
Substituents on the phenyl ring can significantly influence the reaction pathways of this compound. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electrophilicity of both the carbonyl carbon and, to a lesser extent, the chloropropyl group.
Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. These groups also make the phenoxide a better leaving group, facilitating reactions like hydrolysis or aminolysis at the ester functional group. In the context of nucleophilic aromatic substitution (SNA), electron-withdrawing groups, especially those ortho or para to the leaving group, dramatically increase the reaction rate by stabilizing the negatively charged intermediate. masterorganicchemistry.com
Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. They decrease the electrophilicity of the carbonyl carbon and make the phenoxide a poorer leaving group, thus slowing down reactions at the ester site.
The stability of the ester itself is also affected. For instance, phenyl chloroformates, which have a related structure, are noted to have a stabilized initial state due to strong resonance electron donation from the phenoxy group, which slows down nucleophilic substitution reactions. rsc.org
Vicarious Nucleophilic Substitution (VNS) Concepts Applied to Halogenated Esters
Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a typical leaving group like a halogen. wikipedia.orgorganic-chemistry.org The reaction requires a carbanion that has a leaving group attached to the carbanionic center. organic-chemistry.org This leaving group is eliminated in a subsequent step to restore aromaticity. wikipedia.org
The direct application of VNS concepts to the aliphatic chain of this compound is not conventional, as VNS is fundamentally an aromatic substitution reaction. However, the principles of VNS are highly relevant to related structures and reactions. For example, VNS can be applied to the synthesis of α-aryl quaternary centers using ester nucleophiles like ethyl 2-chloropropionate. acs.org In these cases, the enolate of the halogenated ester acts as the nucleophile that attacks an activated aromatic ring (e.g., nitrobenzene), and the chlorine on the ester acts as the vicarious leaving group. acs.orgkuleuven.be
While VNS does not occur on the chloropropyl chain itself, the aromatic ring of this compound could theoretically be made to undergo VNS if it were sufficiently activated, for instance, by the introduction of a nitro group. In such a scenario, a carbanion could attack the activated phenyl ring, leading to the substitution of a hydrogen atom. organic-chemistry.org
Oxidation and Reduction Reactions
This compound can undergo oxidation and reduction reactions, targeting different parts of the molecule.
Reduction: The ester functional group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to yield two alcohol products: phenol and 3-chloro-1-propanol. This is analogous to the reduction of similar esters like benzyl (B1604629) 3-chloropropanoate, which yields benzyl alcohol and 3-chloropropanoic acid upon hydrolysis, and can be reduced to form benzyl 3-hydroxypropanoate.
Oxidation: The aliphatic chain of this compound is generally resistant to oxidation under mild conditions. However, the phenyl ring can be oxidized under harsh conditions, potentially leading to ring-opening or the formation of various oxidation products.
Derivatization Reactions
Formation of Acrylate (B77674) Esters via Dehydrohalogenation
A significant derivatization reaction of this compound is the formation of phenyl acrylate through dehydrohalogenation. This is an elimination reaction where a base removes a proton from the carbon alpha to the carbonyl group and the chloride ion is eliminated from the beta-carbon, resulting in the formation of a carbon-carbon double bond.
This reaction is a known method for preparing aryl acrylates. cdnsciencepub.comcdnsciencepub.com Research has shown that the reaction of phenols with 3-chloropropionyl chloride can yield phenyl acrylates directly in a one-step process when carried out in a basic, two-phase system using a phase-transfer catalyst like tetra-n-butylammonium bromide. researchgate.net The process involves the initial formation of the this compound ester, which then undergoes dehydrohalogenation in the basic medium to give the final acrylate product in high yields. researchgate.net
The reaction conditions for dehydrohalogenation can be varied. While some methods report high temperatures (200-600°C) with acidic salt catalysts, modern procedures utilize milder conditions. researchgate.net
Table of Reaction Conditions for Phenyl Acrylate Formation
| Base | Catalyst | Solvent System | Temperature | Yield | Reference |
| Sodium Hydroxide (NaOH) | Tetra-n-butylammonium bromide (TBABr) | Dichloromethane (B109758)/Water | ~15°C | 80-97% | researchgate.net |
| Various Bases | Acidic Salt Catalysts | Not specified | 200-600°C | Variable | researchgate.net |
Reactions as a Synthetic Intermediate for Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an electrophilic alkyl chloride and a phenyl ester group, allows for a variety of subsequent chemical transformations.
One notable application is in the construction of cyclic compounds. For instance, related structures like 2,6-dibromothis compound, formed from the reaction of 3-chloropropionyl chloride and 2,6-dibromophenol, are used to synthesize 1-indanone (B140024) derivatives. beilstein-journals.orgnih.gov This process involves a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation (a cyclization), where the acyl group attacks the phenyl ring, followed by debromination to yield the final 5-hydroxy-1-indanone. beilstein-journals.orgnih.gov While this example uses a substituted phenol, it demonstrates the potential of the 3-chloropropanoate moiety to act as a precursor for forming new rings, a key strategy in building molecular complexity.
The compound is recognized as a key reagent in research and organic synthesis for facilitating the creation of more elaborate molecules. Its utility is also demonstrated in palladium-catalyzed reactions where it couples with other molecules to form larger structures, such as in the synthesis of carbazoles from indoles. rsc.org In these reactions, this compound acts as a building block, contributing a three-carbon chain and a phenyl group to the final product. rsc.org
Catalytic Reactions Involving this compound
The reactivity of this compound is significantly enhanced and controlled through various catalytic systems, particularly those involving transition metals and phase transfer catalysis.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound can participate in these powerful C-C bond-forming reactions. researchgate.netnobelprize.org One documented example involves the palladium-catalyzed synthesis of carbazoles, where this compound (referred to as 2n in the study) reacts with N-substituted indoles. rsc.org This transformation is achieved using a catalytic system of Palladium(II) acetate (Pd(OAc)₂) and Copper(II) acetate (Cu(OAc)₂) in a DMF/DMSO solvent mixture. rsc.org
The general utility of palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions is well-established for their ability to form new carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgsioc-journal.cnsigmaaldrich.comrsc.org In the Heck reaction, an organohalide is coupled with an alkene in the presence of a Pd(0) catalyst. nobelprize.org While specific high-yield examples for this compound in Heck reactions are not extensively detailed in the provided literature, its structural motifs are suitable for such couplings. scispace.comfrontiersin.org
Table 1: Palladium-Catalyzed Synthesis of Carbazoles Using this compound
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. | Product | Ref. |
| N-methylindole | This compound | Pd(OAc)₂, Cu(OAc)₂, NaOAc | DMF/DMSO | 110 °C | Substituted Carbazole (B46965) | rsc.org |
Role of Co-catalysts and Ligands
The success of palladium-catalyzed reactions often hinges on the selection of appropriate ligands and, in some cases, co-catalysts. rsc.orgd-nb.info Ligands, typically phosphine-based, stabilize the palladium center and modulate its reactivity and selectivity. nih.gov Common ligands used in cross-coupling reactions include monodentate phosphines like triphenylphosphine (B44618) (PPh₃), bidentate ligands such as Xantphos and BINAP, and bulky dialkylbiarylphosphines. sioc-journal.cnnih.govuwindsor.ca
In the synthesis of carbazoles involving this compound, Cu(OAc)₂ acts as a co-catalyst or oxidant in the palladium-catalyzed cycle. rsc.org In other cross-coupling reactions, the choice of ligand is critical. For example, in Suzuki-Miyaura reactions, ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective. mdpi.com For C-N bond formation, the combination of a palladium precursor like Pd₂(dba)₃ with the ligand Xantphos is often crucial. beilstein-journals.org The ligand's role is to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nobelprize.orguwindsor.ca The affinity of the Pd(II) center for different anions (halide vs. acetate) can also influence the reaction mechanism and is a factor in catalyst system design. uwindsor.ca
Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Class | Example(s) | Typical Reactions | Role | Ref. |
| Monodentate Phosphines | PPh₃, P(o-tolyl)₃ | Heck, Suzuki | Stabilize Pd(0), Influence oxidative addition | uwindsor.ca |
| Bidentate Phosphines | BINAP, Xantphos, dppf | Heck, Suzuki, C-N Coupling | Enhance enantioselectivity, stabilize catalyst | nih.govuwindsor.cabeilstein-journals.org |
| Dialkylbiarylphosphines | sSPhos, CM-Phos | Suzuki, Sonogashira, C-N Coupling | Promote reactivity for challenging substrates | d-nb.infonih.govjlu.edu.cn |
Phase Transfer Catalysis in Transformation Reactions
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a water-insoluble organic substrate and a water-soluble reagent. fzgxjckxxb.combiomedres.us This method is highly relevant to the synthesis of this compound itself.
The esterification of phenols with 3-chloropropionyl chloride can be efficiently carried out in a basic biphasic (aqueous-organic) system using a phase transfer catalyst. researchgate.netresearchgate.net In this reaction, the phenoxide anion is generated in the aqueous phase by a base (e.g., NaOH), while the 3-chloropropionyl chloride resides in the organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion. fzgxjckxxb.comias.ac.in This ion pair migrates into the organic phase where it can react with the acyl chloride to form this compound. fzgxjckxxb.comoperachem.com This process avoids the need for anhydrous conditions and often leads to high yields and selectivity. researchgate.netresearchgate.net
Under these PTC conditions, a subsequent elimination reaction can occur where the initial product, this compound, is dehydrohalogenated to form phenyl acrylate. researchgate.net By controlling the reaction time, the 3-chloropropionate can be either isolated or converted directly to the acrylate. researchgate.net The mechanism is believed to follow the Starks' extraction model, where the catalyst extracts the aqueous reactant anion into the organic phase. fzgxjckxxb.com
Mechanistic Investigations
Transition State Analysis
Understanding the transition states of reactions involving this compound is key to explaining their outcomes and optimizing conditions. While specific transition state analyses for this compound were not found, insights can be drawn from computational studies on related systems.
DFT (Density Functional Theory) calculations are frequently used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.netmdpi.com For reactions involving ambident nucleophiles, such as the thioamide system studied by Shawali et al., DFT studies can explain regioselectivity. mdpi.com In that case, the calculations showed that attack at the sulfur atom was preferred over the nitrogen atom due to factors like steric accessibility and the polarizability of sulfur's 3p orbital. mdpi.com
When considering the reactions of this compound, a similar approach could elucidate the competition between different reactive sites. For example, in the PTC-mediated reaction of 3-chloropropionyl chloride with a phenoxide, the transition state for the S_N2-type attack of the phenoxide on the acyl chloride would be a key focus. In subsequent reactions, such as the intramolecular Friedel-Crafts acylation to form indanones, computational studies could model the transition state of the electrophilic attack on the aromatic ring, helping to predict regioselectivity and the influence of substituents. beilstein-journals.orgnih.gov In rhodium-catalyzed carbocyclization reactions, transition state calculations have been used to explain the stereochemical outcome by comparing the energies of different conformational pathways (e.g., chair vs. twisted boat). liverpool.ac.uk Such analyses provide a theoretical foundation for the empirical observations in the laboratory.
Reaction Coordinate Mapping
The theoretical examination of a chemical reaction's progress can be visualized through a reaction coordinate map, also known as a potential energy surface (PES). This map illustrates the energy of a chemical system as a function of its geometry, charting the path from reactants to products through various high-energy transition states and lower-energy intermediates. For a molecule like this compound, which possesses two distinct reactive sites—the ester carbonyl group and the electrophilic carbon bearing the chlorine atom—multiple reaction pathways and corresponding coordinate maps can be conceptualized.
A reaction coordinate is a geometric parameter that represents the progress of a reaction. It can be a simple bond distance, a bond angle, or a more complex combination of these. As the reactants evolve into products, the system's potential energy changes, and this energetic profile provides critical insights into the reaction's feasibility, rate, and mechanism. Key features of the map include energy minima, which correspond to stable species like reactants, products, and intermediates, and saddle points, which represent the highest energy barrier along the reaction pathway, known as the transition state. oeducat.orgschrodinger.com
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for mapping these surfaces. researchgate.netnih.gov Such studies allow for the optimization of geometries for reactants, products, and transition states, and the calculation of their relative energies. nih.govrsc.org
Illustrative Reaction Coordinate for Nucleophilic Acyl Substitution (Hydrolysis)
One of the primary reactions of this compound is the hydrolysis of the ester bond, a type of nucleophilic acyl substitution. In a base-catalyzed mechanism, a nucleophile (e.g., a hydroxide ion) attacks the electrophilic carbonyl carbon. This process can proceed through either a concerted or a stepwise mechanism. Computational studies on similar esters, like phenyl acetate, suggest that the reaction often proceeds via a stepwise mechanism involving a tetrahedral intermediate. researchgate.netstanford.edu
The reaction coordinate for this process can be described as follows:
Reactants: this compound and the nucleophile (e.g., OH⁻) are at an initial energy level.
Transition State 1 (TS1): As the nucleophile approaches the carbonyl carbon, the system's energy increases, reaching a maximum at the first transition state. Here, the C-O bond with the nucleophile is partially formed, and the C=O double bond is partially broken.
Tetrahedral Intermediate: The system then relaxes into a lower-energy state, the tetrahedral intermediate, where the carbonyl carbon is sp³-hybridized and bonded to four groups. This intermediate is a true energy minimum on the reaction coordinate.
Transition State 2 (TS2): For the reaction to complete, the leaving group (phenoxide) must be expelled. This process requires overcoming a second energy barrier, TS2, where the bond to the leaving group is partially broken. For phenyl esters, the stability of the phenoxide leaving group can make the energy of TS2 lower than that of TS1, suggesting the initial nucleophilic attack is the rate-determining step. researchgate.net
Products: The system finally settles into the final energy minimum, representing the carboxylate and phenol products.
The following table presents hypothetical, yet plausible, energy values for the key points along the reaction coordinate for the base-catalyzed hydrolysis of this compound, based on data from analogous systems. mdpi.com
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (R) | This compound + OH⁻ | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack | +15.5 |
| Tetrahedral Intermediate (I) | Anionic addition intermediate | -8.2 |
| Transition State 2 (TS2) | Leaving group departure | +12.1 |
| Products (P) | 3-chloropropanoate + Phenol | -25.0 |
Illustrative Reaction Coordinate for Nucleophilic Substitution (Sₙ2) and Elimination (E2) at the Alkyl Chain
The 3-chloropropyl group provides another site for reactivity, primarily through nucleophilic substitution (Sₙ2) and elimination (E2) pathways. These are often competing reactions.
Sₙ2 Pathway: In a concerted Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single step. visualizeorgchem.com The reaction coordinate for this process is characterized by a single transition state.
Reactants: this compound and a nucleophile.
Transition State (TS): A single energy maximum where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. This state features a pentacoordinate carbon atom. masterorganicchemistry.com
Products: The substituted product and the chloride ion.
E2 Pathway: In a concerted E2 reaction, a base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond forms. unizin.org This also proceeds through a single transition state.
Reactants: this compound and a base.
Transition State (TS): An energy maximum where the base-hydrogen bond is partially formed, the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Cl bond is partially broken. An anti-periplanar arrangement of the H and Cl atoms is generally favored in the transition state. unizin.orgmsu.edu
Products: Phenyl acrylate, the protonated base, and the chloride ion.
The relative heights of the activation barriers for the Sₙ2 and E2 pathways determine which reaction is favored. This is influenced by factors such as the nature of the nucleophile/base and the reaction conditions. The table below provides illustrative energetic data for these competing pathways.
| Pathway | Species | Description | Relative Energy (kcal/mol) |
|---|---|---|---|
| Sₙ2 | Reactants (R) | This compound + Nu⁻ | 0.0 |
| Transition State (TSSₙ2) | Single concerted step | +22.5 | |
| E2 | Reactants (R) | This compound + Base⁻ | 0.0 |
| Transition State (TSE2) | Single concerted step | +24.0 |
The mapping of these reaction coordinates is fundamental to understanding the chemical behavior of this compound, allowing for the prediction of reaction outcomes and the rational design of synthetic pathways.
Applications of Phenyl 3 Chloropropanoate in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
Phenyl 3-chloropropanoate (B8744493) serves as a fundamental building block in the synthesis of more intricate organic molecules. Its utility stems from the reactivity of the chloro group, which allows for various nucleophilic substitution reactions. This property enables chemists to introduce diverse functional groups, thereby constructing complex molecular architectures. The phenyl ester component also influences the compound's reactivity and solubility, making it compatible with a range of organic solvents.
The compound's role as a synthetic intermediate is highlighted in various chemical transformations. For instance, it can be a precursor to phenyl acrylates through dehydrohalogenation, a reaction that is valuable in polymer chemistry. researchgate.net Furthermore, its derivatives are instrumental in creating larger, more complex structures through coupling reactions. A notable example is the cross-electrophile coupling reaction between 2-chloropyridine (B119429) and ethyl 3-chloropropanoate, which has been successfully scaled up for industrial applications, demonstrating the robustness of this class of compounds in forming new carbon-carbon bonds. acs.org
Precursor in Pharmaceutical and Agrochemical Synthesis
The structural motifs present in phenyl 3-chloropropanoate make it a valuable precursor in the synthesis of both pharmaceutical and agrochemical compounds. vulcanchem.com The presence of the chloroalkyl chain is particularly important for introducing specific pharmacophores or for creating linkages to other molecular fragments.
Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)
This compound and its analogs are employed as intermediates in the development of potential drug candidates and active pharmaceutical ingredients (APIs). wdh.ac.id The reactivity of the chlorine atom allows for its displacement by various nucleophiles, a common strategy in medicinal chemistry to build molecular diversity and optimize biological activity. This approach is crucial in the early stages of drug discovery, where numerous derivatives of a lead compound are synthesized and tested.
Intermediate for Antimicrobial Agents and Phosphonopeptide Derivatives
Research has demonstrated the utility of β-chloro-substituted compounds, such as this compound, in the synthesis of antimicrobial agents. These compounds can act as "suicide substrates," which are designed to specifically inhibit bacterial enzymes. nih.govsemanticscholar.org For example, derivatives of β-chloro-l-alanine have been synthesized and incorporated into phosphonopeptides to create novel selective inhibitors against clinically relevant bacteria. nih.govnih.gov The synthesis of these derivatives often involves intermediates structurally related to this compound. nih.govsemanticscholar.org
The development of phosphonopeptide derivatives is a significant area of research, as these compounds can mimic natural peptides and interfere with essential bacterial processes. nih.govsemanticscholar.orgnih.gov The incorporation of a chloroalkyl group can enhance the electrophilic nature of the molecule, making it more susceptible to attack by active site residues of target enzymes, leading to irreversible inhibition.
Role in the Synthesis of Specific Pharmacological Compounds (e.g., Aripiprazole impurity)
This compound is identified as an impurity related to the synthesis of Aripiprazole, an atypical antipsychotic medication. pharmaffiliates.comaxios-research.comsimsonpharma.com Specifically, a related compound, 3-(3-chloropropanamido)this compound, is listed as an impurity of Aripiprazole. pharmaffiliates.comsimsonpharma.com This indicates that structures containing the 3-chloropropanoyl moiety are utilized in the synthetic routes leading to Aripiprazole or are formed as byproducts. The monitoring and characterization of such impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. researchgate.net
Applications in Material Science
The utility of this compound extends beyond the life sciences into the realm of material science, where it is used in the preparation of polymers and other advanced materials.
Preparation of Polymers and Advanced Materials
The ability of this compound to undergo dehydrohalogenation to form phenyl acrylate (B77674) makes it a valuable monomer for polymerization reactions. researchgate.net Phenyl acrylates are used in the synthesis of various polymers with specific optical and mechanical properties. Additionally, the reactive nature of the chloro group allows for post-polymerization modification, enabling the introduction of various functionalities onto a polymer backbone.
Research has also explored the use of related chloropropanoate esters in the synthesis of novel conducting liquid crystalline polymers. researchgate.net For instance, 2-anilinoethyl-3-chloropropionate was synthesized as a precursor for a polyaniline derivative, demonstrating the role of such esters in creating functional polymers with potential applications in electronics and optoelectronics. researchgate.net
Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. This compound and its derivatives have been utilized in such sequences to construct complex molecular architectures, most notably heterocyclic and carbocyclic ring systems.
One prominent example involves a tandem sequence initiated by a Fries rearrangement. In this process, a substituted this compound can be transformed into a chromanone derivative. For instance, 4-fluorophenyl 3-chloropropionate can undergo a Fries rearrangement to yield 2-(3-chloropropionyl)-4-fluorophenol, which then cyclizes to form 6-fluoro-4-chromanone. vulcanchem.comlookchem.com This tandem reaction provides an efficient route to substituted chromanones, which are important structural motifs in medicinal chemistry. fishersci.ca The initial rearrangement repositions the acyl group onto the phenyl ring, creating an intermediate that is primed for an intramolecular cyclization to form the heterocyclic ring. vulcanchem.comlookchem.com
A similar tandem strategy can be employed for the synthesis of indanones. The process begins with the rearrangement of this compound to form 2'-hydroxy-3'-chloropropiophenone. This intermediate can then undergo an intramolecular cyclization to furnish the corresponding indanone. This sequence demonstrates the utility of the Fries rearrangement as a key step in a cascade leading to the formation of five-membered carbocyclic rings.
| Reaction Type | Starting Material | Key Transformation | Product | Significance |
| Fries Rearrangement-Cyclization | 4-Fluorophenyl 3-chloropropionate | Tandem Fries rearrangement and intramolecular cyclization | 6-Fluoro-4-chromanone | Efficient synthesis of substituted chromanones vulcanchem.comlookchem.com |
| Fries Rearrangement-Cyclization | This compound | Tandem Fries rearrangement and intramolecular cyclization | Indanone derivative | Access to carbocyclic indanone core structures |
Stereoselective Synthesis utilizing this compound
Stereoselective synthesis, the ability to selectively produce one stereoisomer of a product, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org While direct and extensively documented examples of stereoselective reactions featuring this compound as the primary substrate are not abundant in readily available literature, its structural motifs are present in molecules that undergo highly selective asymmetric transformations. The principles applied to these related compounds suggest viable strategies for the stereoselective synthesis involving this compound.
The primary strategies for achieving stereoselectivity in molecules like this compound involve either enzymatic kinetic resolution or the use of chiral auxiliaries.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture. d-nb.info In the context of esters like this compound, a lipase (B570770) could selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method has been successfully applied to structurally similar compounds. For example, the kinetic resolution of methyl 2-chloropropionate has been achieved using lipase from Candida rugosa. dur.ac.uk Similarly, lipases have been used for the kinetic resolution of various aromatic Morita-Baylis-Hillman adducts, which also contain ester functionalities. d-nb.info These examples strongly suggest that a similar enzymatic approach could be developed for the kinetic resolution of racemic this compound, providing access to enantiomerically pure forms of this compound or its corresponding acid.
Chiral Auxiliary-Mediated Synthesis:
Another established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.orgsigmaaldrich.com While a specific application of a chiral auxiliary to direct a reaction on the propanoate chain of this compound is not widely reported, the compound itself has been mentioned in the context of the synthesis of chiral auxiliaries. sfu.ca For instance, research into the design and synthesis of new chiral auxiliaries has involved reactions with this compound. sfu.ca The general principle involves attaching the chiral auxiliary to the molecule, performing a diastereoselective reaction, and then cleaving the auxiliary. This well-established strategy in asymmetric synthesis could be applied to this compound to control the stereochemistry of reactions at the carbon atoms of the propanoate moiety.
A patent application also describes a stereoselective process for producing a substituted heterocyclic compound where this compound is listed as a related chemical, indicating its potential role in synthetic routes where control of chirality is important. google.com
| Strategy | Principle | Application to this compound (Potential) | Supporting Evidence from Related Compounds |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., hydrolysis) on one enantiomer of a racemic mixture. | A lipase could selectively hydrolyze either the (R)- or (S)-enantiomer of this compound, allowing for the separation of the unreacted enantiomer and the hydrolyzed product in high enantiomeric excess. | Successful kinetic resolution of methyl 2-chloropropionate using Candida rugosa lipase. dur.ac.uk |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | A chiral auxiliary could be attached to the propanoate chain to control the stereochemical outcome of subsequent reactions, such as alkylation or aldol (B89426) reactions. | This compound has been used in the synthesis of molecules designed as chiral auxiliaries. sfu.ca |
While the direct application of these stereoselective methods to this compound is an area that warrants further research, the successful application of these techniques to closely related structures provides a strong foundation for the future development of asymmetric syntheses utilizing this compound.
Spectroscopic and Analytical Characterization Techniques for Phenyl 3 Chloropropanoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like phenyl 3-chloropropanoate (B8744493). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and their connectivity. For phenyl 3-chloropropanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 3-chloropropanoate chain.
The protons on the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The two methylene (B1212753) groups (-CH₂-) in the propanoate chain are chemically distinct and couple with each other, theoretically giving rise to two triplets. The group adjacent to the chlorine atom is expected to be deshielded compared to the one adjacent to the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl (Ar-H) | 7.10 - 7.50 | Multiplet (m) |
| -CH₂-Cl | 3.80 - 4.00 | Triplet (t) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment.
The spectrum is expected to show a signal for the ester carbonyl carbon at the low-field end (~170 ppm). The carbons of the phenyl ring will appear in the aromatic region, with the carbon directly attached to the ester oxygen (ipso-carbon) resonating at a lower field than the others. jcsp.org.pk The two aliphatic carbons of the chloropropanoate chain will appear at the high-field end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | 169 - 172 |
| Phenyl (C-O) | 150 - 152 |
| Phenyl (ortho, meta, para) | 121 - 130 |
| Methylene (-CH₂-Cl) | 39 - 42 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. jcsp.org.pk
While 1D NMR spectra provide fundamental information, 2D NMR techniques are often employed for unambiguous structure confirmation, especially for complex molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent methylene groups in the 3-chloropropanoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC experiment would definitively assign which proton signal corresponds to which carbon signal in the two methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt This is crucial for establishing the connectivity of different parts of the molecule. For instance, HMBC would show correlations between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself. It would also show correlations between the aromatic protons and the ipso-carbon of the phenyl ring, confirming the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. unimi.it this compound has a molecular formula of C₉H₉ClO₂. HRMS can confirm this by providing an experimental mass that matches the calculated exact mass (289.0272 g/mol ) to within a few parts per million. nih.gov
Furthermore, the presence of a chlorine atom provides a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). This isotopic signature is a key piece of evidence for the presence of a chlorine atom in the structure.
Hyphenated techniques that couple chromatography with mass spectrometry are essential for separating components of a mixture and confirming their identity.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is frequently used to monitor the progress of chemical reactions and to assess the purity of the final product. ekb.eg In the synthesis of this compound, LC-MS could be used to separate the desired product from starting materials, reagents, and any potential byproducts. The mass spectrometer provides molecular weight information for each separated component, confirming the identity of the product peak and helping to characterize impurities. bldpharm.com
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. nih.govjmchemsci.com this compound is amenable to GC analysis. The sample is vaporized and separated on a GC column, with the compound exhibiting a characteristic retention time under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identity confirmation. This combination of retention time and mass spectrum is a highly reliable method for verifying the identity and purity of this compound. agriculturejournals.cz
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorption band is the ester carbonyl (C=O) stretch, which is expected to appear as a strong, sharp peak in the region of 1740-1760 cm⁻¹. The presence of the phenyl group can be confirmed by several absorptions: the C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ range. lumenlearning.com Furthermore, the C-O single bond stretching of the ester group gives rise to bands in the 1000-1300 cm⁻¹ region. oregonstate.edu The aliphatic C-H bonds in the chloropropanoyl chain will show stretching absorptions between 2850 and 3000 cm⁻¹. libretexts.org Finally, the carbon-chlorine (C-Cl) bond stretch can be observed in the fingerprint region, typically around 800 cm⁻¹. oregonstate.edu
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1740 - 1760 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester | C-O Stretch | 1000 - 1300 | Medium |
| Alkyl Chain | C-H Stretch | 2850 - 3000 | Medium |
| Alkyl Halide | C-Cl Stretch | ~800 | Medium to Strong |
Chromatographic Methods for Purity and Separation
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. Various chromatographic techniques are employed in research involving this compound.
Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is highly effective for analyzing volatile and thermally stable compounds like this compound. This method is used to determine the purity of the final product and to analyze the composition of reaction mixtures, identifying the relative amounts of starting materials, intermediates, and byproducts. fishersci.ca
In a typical GLC analysis, a small sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. For this compound, a non-polar or semi-polar capillary column, such as one with a phenyl polysiloxane-based stationary phase, would be suitable. The Kovats retention index, a measure of retention time, for the related isomer phenyl 2-chloropropanoate has been reported as 1287 on a semi-standard non-polar column, providing a reference point for method development. nih.gov
Table 2: Illustrative GLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., DB-5, HP-5ms) | Provides high-resolution separation. |
| Injection Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the sample through the column. |
| Oven Temperature Program | 100 °C initial, ramp to 280 °C | Separates components based on boiling point and polarity. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data; MS provides structural identification. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound, particularly if the compound has low volatility or is thermally unstable. It is widely used for quantitative analysis to determine the exact percentage of purity in a sample. researchgate.net
Reversed-phase HPLC is the most common mode for a compound of this polarity. In this setup, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. The mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. hplcindia.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any more or less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the phenyl group exhibits strong absorbance (e.g., ~254 nm).
Table 3: Typical HPLC Conditions for Purity Assessment of this compound
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately non-polar organic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of a range of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
| Column Temperature | 25 - 40 °C | Maintains consistent retention times and improves peak shape. |
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction in real-time. researchgate.netthieme.de In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., phenol (B47542) and 3-chloropropanoyl chloride) and the formation of the desired ester product.
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase. Due to its ester functionality and phenyl group, this compound is moderately polar. A suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The less polar product will travel further up the plate (higher Rf value) than the more polar starting materials, such as phenol.
Table 4: Example TLC System for Monitoring this compound Synthesis | Component | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent suitable for a wide range of organic compounds. | | Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system that can be adjusted to achieve optimal separation. | | Visualization | UV light (254 nm) and/or chemical stain (e.g., potassium permanganate) | The phenyl group allows for visualization under UV light; stains can reveal non-UV active spots. |
Crystallographic Analysis (e.g., X-ray Diffraction for Solid-State Structure)
The analysis involves irradiating a single, high-quality crystal with a beam of X-rays and measuring the diffraction pattern produced. From this pattern, the electron density map of the molecule can be calculated, leading to a complete structural model. While X-ray diffraction is an unparalleled tool for structural elucidation, its application is contingent on the ability to grow suitable single crystals of the compound. Currently, specific crystallographic data for this compound is not widely available in published literature, indicating that such an analysis may not have been performed or reported.
Computational Chemistry and Theoretical Studies of Phenyl 3 Chloropropanoate
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to predict various chemical properties, including molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net For Phenyl 3-chloropropanoate (B8744493), DFT calculations can elucidate its intrinsic reactivity by examining its electron distribution and the energetic landscape of its chemical transformations. nih.gov Key reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's tendency to react. researchgate.net
A significant application of DFT is the modeling of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the most favorable pathway from reactants to products. This path proceeds through one or more transition states, which are high-energy, short-lived configurations that represent the energetic peak of the reaction barrier.
For Phenyl 3-chloropropanoate, a primary reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. While specific studies on this compound are not prevalent, DFT calculations have been proposed for analogous compounds like 3-(3-Chloropropanamido)this compound to model this exact type of reaction. Such a study would involve calculating the geometries and energies of the reactants (this compound and water or a hydroxide (B78521) ion), the tetrahedral intermediate, the transition states connecting these species, and the final products (phenol and 3-chloropropanoic acid). The localization of these stationary points on the potential energy surface allows for a detailed, step-by-step understanding of the reaction mechanism.
The activation energy (Ea) is the minimum amount of energy required for a reaction to occur and is a critical factor in determining the reaction rate. DFT calculations provide a direct method for determining this value by calculating the energy difference between the reactants and the highest-energy transition state along the reaction pathway.
Table 1: Hypothetical DFT Data for the Hydrolysis of this compound
This table illustrates the type of data that would be generated from DFT calculations for the rate-determining step of a reaction, such as base-catalyzed hydrolysis. The values are for illustrative purposes only.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | Ph-O-CO-CH₂CH₂Cl + OH⁻ | 0.0 | Initial energy of the system. |
| Transition State 1 (TS1) | [HO---C(O⁻)(OPh)-CH₂CH₂Cl]‡ | +12.5 | Transition state for the nucleophilic attack of hydroxide on the carbonyl carbon. This represents the activation energy (Ea). |
| Intermediate | [C(OH)(O⁻)(OPh)-CH₂CH₂Cl] | -5.2 | Stable tetrahedral intermediate formed after nucleophilic attack. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors—numerical representations of a molecule's physicochemical properties—to a measured activity, such as inhibitory concentration (IC₅₀) or binding affinity (Ki).
For a class of compounds including this compound, a QSAR study would begin by synthesizing and testing a series of analogues with varied substituents on the phenyl ring or modifications to the propanoate chain. Molecular descriptors would then be calculated for each analogue, covering properties like hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is built to correlate these descriptors with the observed biological activity.
Although no specific QSAR studies centered on this compound are available, research on other compounds demonstrates the utility of this approach. For example, QSAR models have been developed for phthalocyanine (B1677752) derivatives to correlate their structures with anti-cholinesterase activity. researchgate.net A validated QSAR model could be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the synthesis of more potent compounds and optimizing for desired properties.
Table 3: Example of Descriptors Used in a Hypothetical QSAR Model
This table outlines the components of a hypothetical QSAR equation for predicting the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value) of this compound analogues.
| Descriptor | Symbol | Description | Hypothetical Contribution to Activity |
|---|---|---|---|
| LogP | C₁ * logP | Measure of lipophilicity/hydrophobicity. | Positive (increased lipophilicity enhances membrane passage). |
| Molar Refractivity | C₂ * MR | A measure of molecular volume and polarizability. | Positive (indicates importance of steric bulk for binding). |
| Dipole Moment | C₃ * μ | Measure of the molecule's overall polarity. | Negative (high polarity may be unfavorable for binding in a hydrophobic pocket). |
| LUMO Energy | C₄ * E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Negative (lower LUMO energy may enhance covalent interactions). |
Hypothetical QSAR Equation: pIC₅₀ = C₀ + (C₁ * logP) + (C₂ * MR) - (C₃ * μ) - (C₄ * E(LUMO))
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound, including its interactions with solvents and its conformational flexibility.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's evolution. For this compound, MD simulations could be employed to:
Analyze Solvation: By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one can study its solvation shell, the arrangement of solvent molecules around it, and calculate properties like the free energy of solvation. This is particularly relevant given that this compound has limited solubility in water but is miscible with organic solvents.
Explore Conformational Dynamics: MD simulations can reveal the accessible conformations of the molecule and the transitions between them over time. This is crucial for understanding how the molecule's shape influences its properties and reactivity.
Study Interactions with Biomolecules: In the context of medicinal chemistry or toxicology, MD simulations can be used to model the interaction of this compound with biological targets such as enzymes. researchgate.net For instance, simulations could predict the binding mode and affinity of the compound within an enzyme's active site.
Quantum Mechanical Studies of Reaction Kinetics and Thermodynamics
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and modeling chemical reactions with high accuracy. These methods can be applied to this compound to understand its reactivity, reaction mechanisms, and the associated energy changes.
A key reaction of interest for an ester like this compound is hydrolysis, which is the cleavage of the ester bond by water. The presence of a chloro-substituent can influence the reaction rate. QM studies can provide detailed insights into this process.
Key applications of QM studies include:
Mechanism Elucidation: QM calculations can map out the entire reaction pathway for processes like alkaline hydrolysis. This involves identifying the structures of reactants, products, and crucial intermediates, as well as the transition states that connect them.
Activation Energy Calculation: By determining the energy of the transition state relative to the reactants, the activation energy (Ea) can be calculated. This is a critical parameter for determining the reaction rate. For example, DFT calculations have been successfully used to determine the activation energies for the pyrolysis of related esters like 1-phenyl ethyl acetate (B1210297). researchgate.net
Thermodynamic Analysis: QM methods can compute the thermodynamic properties of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.
A hypothetical DFT study on the hydrolysis of this compound would likely involve modeling the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the phenoxide leaving group would also be modeled. The calculated energy profile would reveal whether the formation of the intermediate or its breakdown is the rate-determining step.
Table 1: Hypothetical Thermodynamic Data for Hydrolysis of this compound
| Thermodynamic Parameter | Hypothetical Value (kJ/mol) | Significance |
| ΔH (Enthalpy Change) | - | Indicates whether the reaction releases or absorbs heat (exothermic/endothermic). |
| ΔG (Gibbs Free Energy) | - | Determines the spontaneity of the reaction under constant temperature and pressure. |
| Ea (Activation Energy) | - | Represents the energy barrier that must be overcome for the reaction to occur. |
Note: The table is illustrative as specific experimental or theoretical values for this compound are not available in the cited sources.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this is particularly important.
The key rotatable bonds in this compound are the C-O bond of the ester and the C-C bonds in the chloropropanoate chain. Rotation around these bonds gives rise to different conformers.
Research findings on related compounds suggest the following:
The ester group itself tends to be planar to maximize resonance stabilization.
The arrangement of the substituent on the chlorinated carbon is often staggered to minimize steric hindrance. For the closely related Phenyl 2-chloropropanoate, conformational analysis reveals a staggered arrangement around the chlorinated carbon. vulcanchem.com
In a study of a dicopper complex with a chloropropanoate ligand, the chloro substituent was found to adopt different orientations, with C-C-C-Cl dihedral angles of 72° and 169° for two non-equivalent ligands, indicating significant conformational flexibility. cdnsciencepub.com
A computational conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure using quantum mechanics. The results can be visualized as a potential energy surface or landscape, where the valleys represent stable conformers and the peaks represent the energy barriers for interconversion.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(aromatic)-O-C(carbonyl)-C | Defines the orientation of the phenyl and ester groups. | Influences the overall shape and electronic properties of the molecule. |
| O-C(carbonyl)-C-C(Cl) | Determines the position of the chloroethyl chain relative to the ester. | Affects steric interactions and potential intramolecular contacts. |
| C(carbonyl)-C-C(Cl)-H | Defines the orientation of the chlorine atom. | Crucial for determining steric hindrance and reactivity at this site. |
By understanding the preferred conformations and the energy required to change between them, we can better predict how this compound will interact with its environment and other molecules.
Advanced Research and Future Directions
Structure-Activity Relationship Studies in Specific Chemical Contexts
Structure-Activity Relationship (SAR) studies are crucial for optimizing molecules for specific functions. For Phenyl 3-chloropropanoate (B8744493) and its derivatives, SAR investigations are beginning to reveal how molecular modifications influence their chemical and biological interactions.
Future SAR studies will likely focus on:
Systematic modification of the phenyl ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the ester, influencing its reactivity and stability.
Varying the chloroalkyl chain: Exploring analogues with different chain lengths or substitution patterns could modulate the molecule's steric and lipophilic profile, which is critical for its interaction with catalytic or biological systems.
Investigating isosteres: Replacing the ester linkage with amides or other functional groups while retaining the 3-chloropropanoyl scaffold can help to understand the importance of the ester group for specific activities.
These studies are essential for designing next-generation molecules for applications in medicinal chemistry and materials science, where precise control over molecular properties is paramount.
Exploration of Novel Catalytic Systems for Phenyl 3-Chloropropanoate Transformations
The transformation of this compound into more complex molecules is highly dependent on the development of efficient and selective catalytic systems. While traditional synthesis often relies on stoichiometric reagents, modern research is focused on catalytic methods that offer greater efficiency and sustainability. Research into related alkyl 3-chloropropanoates provides a clear roadmap for future exploration with the phenyl analogue.
Key areas of catalytic research applicable to this compound include:
Nickel-Catalyzed Cross-Coupling: Significant progress has been made in nickel-catalyzed reductive cross-electrophile coupling reactions. For example, a dual catalytic system using a nickel complex and a cobalt co-catalyst has been shown to effectively couple aryl halides with alkyl halides. nih.gov A similar nickel-catalyzed reductive coupling between substituted 2-chloropyridines and ethyl 3-chloropropanoate has been developed for large-scale synthesis, using manganese as a reductant. researchgate.net Adapting these Ni(II)-based systems for this compound could enable novel C-C bond formations, providing access to a wide array of derivatives.
Iron-Based Tandem Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. Fe(III)-catalyzed tandem reactions have been developed to transform α-substituted styrenes into complex N-heterocycles using bisamidomethane. acs.org The principles of this catalysis could be extended to reactions involving this compound as a substrate for creating complex molecular architectures.
Iridium-Catalyzed Shuttle Catalysis: In exploring shuttle catalysis for the hydrochlorination of alkynes, ethyl 3-chloropropanoate was tested as a chlorine-transfer agent. ethz.ch Although it was found to be unreactive under the specific conditions, the concept of using such molecules in transfer reactions with more suitable iridium or rhodium catalysts remains a promising avenue for future research.
The table below summarizes novel catalytic systems developed for analogous chloropropanoate esters, highlighting potential pathways for this compound transformations.
| Catalytic System | Reactant Analogues | Transformation Type | Potential Application for this compound |
| (dtbbpy)NiIIBr2 / CoII(Pc) | 1-bromo-3-phenylpropane | Cross-Electrophile Coupling | Coupling with aryl or alkyl halides to form new C-C bonds. nih.gov |
| NiCl2(dppp) / Mn | Ethyl 3-chloropropanoate | Reductive Cross-Coupling | Synthesis of complex carboxylic acid derivatives. researchgate.net |
| Fe(OTf)3 | α-Substituted Styrenes | Tandem Amidomethylation | Use as an electrophile in iron-catalyzed multi-component reactions. acs.org |
| [IrCl(COD)]2 / Cphos | Ethyl 3-chloropropanoate | Shuttle Catalysis (tested) | Development as a functional group transfer agent in hydrofunctionalization reactions. ethz.ch |
Development of Stereoselective Syntheses
Many applications of chiral molecules, particularly in pharmaceuticals, require enantiomerically pure compounds. The development of stereoselective methods to synthesize or resolve chiral derivatives of this compound is a key research direction. The chlorine atom in this compound is on a prochiral carbon, making it a target for asymmetric transformations.
Current research in related systems suggests several viable strategies:
Enzymatic Resolution: Lipases are well-known for their ability to stereoselectively hydrolyze esters. For instance, lipase (B570770) from Candida rugosa has been used for the enantiospecific hydrolysis of racemic octyl-2-chloropropionate. dur.ac.uk While the same enzyme showed no specificity for methyl-2-chloropropionate in a purely aqueous medium, selectivity was achieved in a biphasic aqueous/organic solvent system. dur.ac.uk This methodology could be directly applied to the kinetic resolution of racemic Phenyl 2-chloropropanoate or related chiral precursors to yield enantiopure products.
Asymmetric Synthesis with Chiral Catalysts: Chiral catalysts can be used to create specific stereocenters during a reaction. The asymmetric reduction of 3-chloropropiophenone, a related ketone, to (R)-3-chloro-1-phenyl-1-propanol has been achieved using an in-situ generated oxazaborolidine catalyst. lookchem.com Similar strategies could be employed to asymmetrically introduce functionality to the this compound scaffold.
Use of Chiral Building Blocks: An alternative approach is to synthesize this compound derivatives from readily available chiral precursors. For example, enantiomerically pure β-chloro-L-alanine derivatives, which serve as crucial intermediates for phosphonopeptides, are synthesized from Boc-L-serine. semanticscholar.org This highlights a pathway where chiral amino acids can be converted into chiral chloropropanoate structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis of this compound and its derivatives is well-suited for this modern manufacturing approach.
Industrial production of related esters, such as Benzyl (B1604629) 3-chloropropanoate, already employs continuous flow processes to enhance yield and control reaction parameters like temperature and pressure. Similarly, the large-scale manufacturing of 3-(3-Chloropropanamido)this compound utilizes continuous flow reactors for catalytic esterification, coupled with in-line purification steps.
The integration of this compound synthesis into flow platforms would involve:
Precise Control: Pumping reagents through heated or cooled channels allows for excellent temperature control, minimizing side reactions.
Improved Safety: The small reaction volumes within a flow reactor reduce the risks associated with handling potentially hazardous reagents or exothermic reactions.
Automation: Automated systems can manage reagent delivery, reaction monitoring, and product purification, enabling high-throughput synthesis and optimization. This is particularly valuable for creating libraries of this compound derivatives for screening purposes.
Investigation of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized host-guest assemblies. The unique structure of this compound makes it an interesting candidate for investigation as a "guest" molecule within larger "host" structures.
A key example demonstrating this potential involves the use of a supramolecular catalyst to induce cyclization of terpene derivatives. In one study, neryl 3-chloropropionate was encapsulated within the cavity of a water-soluble supramolecular capsule, where it underwent a cyclization reaction that does not proceed in bulk solution. scispace.com The confined environment of the host's cavity pre-organizes the substrate, facilitating the desired chemical transformation.
Future research could explore the encapsulation of this compound in various host molecules, such as:
Cyclodextrins: The hydrophobic cavity of cyclodextrins could encapsulate the phenyl group, potentially altering the reactivity of the chloroalkyl chain.
Pillararenes: These pillar-shaped macrocycles have an electron-rich cavity that can selectively bind guest molecules, offering another way to control the reactivity and physical properties of this compound. tcichemicals.com
Metal-Organic Cages: These structures can provide a defined, nanoscopic reaction vessel to perform reactions on an encapsulated this compound molecule.
By acting as a guest, the reactivity of this compound can be masked, altered, or enhanced, opening up new synthetic pathways that are not possible using conventional methods.
New Applications in Materials Science and Nano-chemistry
The functional groups within this compound make it a versatile building block for advanced materials and nanomaterials. The ester can be hydrolyzed to a carboxylic acid for coordination to metal centers, while the chloro group provides a reactive handle for polymerization or surface modification.
Promising research directions include:
Functional Phthalocyanines: Researchers have synthesized zinc phthalocyanine (B1677752) derivatives containing 1,2-phenylene bis(3-chloropropanoate) substituents. Phthalocyanines are of great interest for applications as sensors, photocatalysts, and agents in photodynamic therapy. researchgate.net The this compound moiety can be used to tune the solubility and electronic properties of the final material.
Metal-Organic Frameworks (MOFs): The carboxylate group (obtainable from hydrolysis of the ester) is a classic linker for building MOFs. The structure of a dicopper(II) complex bridged by 3-chloropropanoate ligands has been determined, showcasing the ability of this ligand to form well-defined dimeric metal cages. cdnsciencepub.com This suggests that this compound, after hydrolysis, could be used to construct porous, functional MOFs.
Polymer Synthesis: The compound can be used as a monomer or a functionalizing agent in polymer chemistry. The chloro group can be converted into an initiating site for controlled radical polymerizations, or it can be used for post-polymerization modification to attach specific functionalities to a polymer backbone.
Nanoparticle Functionalization: The reactive nature of the molecule makes it suitable for covalent attachment to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots), imparting new properties or providing a linker for attaching other molecules.
The table below outlines potential applications in this domain.
| Application Area | Role of this compound | Resulting Material/System |
| Functional Dyes | Substituent on a macrocycle | Zinc Phthalocyanine with tailored solubility and electronic properties. researchgate.net |
| Metal-Organic Materials | Precursor to a carboxylate linker | Dimeric copper complexes and potentially porous MOFs. cdnsciencepub.com |
| Advanced Polymers | Monomer or functionalizing agent | Polymers with reactive side chains for further modification. |
| Nanotechnology | Surface modification agent | Functionalized nanoparticles with tailored surface chemistry. |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of phenyl 3-chloropropanoate?
- Methodological Answer : Synthesis optimization can be approached via reaction condition screening (e.g., solvent polarity, temperature, and catalyst selection). For example, electrophilic aromatic substitution or reduction of ketone intermediates (as seen in structurally related chlorophenyl compounds) can be systematically tested using fractional factorial design or central composite design (CCD) . Reaction progress should be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography is recommended to achieve >95% purity, as validated in analogous propanoate ester syntheses .
Q. How can this compound be quantitatively analyzed in complex matrices?
- Methodological Answer : Derivatization coupled with ultra-performance liquid chromatography (UPLC) is effective. For instance, derivatizing the compound with phenyl isothiocyanate (to enhance UV detection) allows quantification at trace levels. Column parameters (C18 stationary phase, 1.7 µm particle size) and mobile phase gradients (acetonitrile/water with 0.1% formic acid) should be optimized using response surface methodology . Spin density distribution data (from computational studies) can guide spectral interpretation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use protective equipment (gloves, goggles) and adhere to Protective Action Criteria (PAC) levels:
- PAC-1 : 2.1 mg/m³ (threshold for odor detection)
- PAC-2 : 23 mg/m³ (safe exposure limit for 1 hour)
- PAC-3 : 140 mg/m³ (immediately dangerous to life)
Spills should be contained with diatomaceous earth or sand, and waste disposed via certified chemical disposal services .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties. Basis sets like 6-311++G(d,p) are suitable for modeling the chlorine substituent’s electronegativity and steric effects. Spin density calculations (Figure A.7 in ) reveal electrophilic sites, aiding mechanistic studies of nucleophilic substitution reactions .
Q. What mechanistic insights explain discrepancies in reaction yields between computational predictions and experimental results?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state barriers not fully captured by DFT. For example, solvation models (e.g., COSMO-RS) must be calibrated against experimental dielectric constants. Kinetic isotope effect (KIE) studies can validate proposed mechanisms (e.g., isotopic labeling of the propanoate chain) .
Q. How do structural modifications (e.g., fluorination) alter the bioactivity of this compound derivatives?
- Methodological Answer : Introduce fluorine atoms at the para position of the phenyl ring to enhance metabolic stability. Comparative studies using ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate (a fluorinated analog) show improved lipophilicity (logP) and receptor binding affinity. Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition) followed by molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
